molecular formula C9H13N B1308099 3-Methyl-4-propyl-pyridine CAS No. 3478-72-6

3-Methyl-4-propyl-pyridine

Cat. No.: B1308099
CAS No.: 3478-72-6
M. Wt: 135.21 g/mol
InChI Key: BEBMSCLUBWVGGA-UHFFFAOYSA-N
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Description

3-Methyl-4-propyl-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is structurally defined by a methyl group at the third position and a propyl group at the fourth position on the pyridine ring. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.

Scientific Research Applications

3-Methyl-4-propyl-pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

3-Methyl-4-propyl-pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds processed by cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These cellular effects can have significant implications for cell function and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can bind to the active site of cytochrome P450 enzymes, resulting in changes in the enzyme’s catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to cumulative changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Studies have shown that high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can influence the metabolic flux of other substances by modulating the activity of these enzymes . Additionally, this compound can affect the levels of specific metabolites, leading to changes in overall metabolic homeostasis. The involvement of this compound in metabolic pathways underscores its potential impact on biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its activity and function, as well as its potential effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The localization of this compound within different subcellular regions can influence its activity and interactions with other biomolecules, thereby affecting overall cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propyl-pyridine can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-methylpyridine, followed by the addition of a propyl halide to introduce the propyl group at the desired position.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-propyl-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyridine ring can be substituted with various electrophiles under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the propyl group, making it less hydrophobic.

    4-Propylpyridine: Lacks the methyl group, affecting its electronic properties.

    2-Methyl-5-propylpyridine: Has different substitution positions, leading to distinct reactivity and applications.

Uniqueness: 3-Methyl-4-propyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its hydrophobicity and influences its interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-methyl-4-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBMSCLUBWVGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404678
Record name 3-methyl-4-propyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-72-6
Record name 3-methyl-4-propyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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